![molecular formula C18H20N6OS B2619656 N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-58-9](/img/structure/B2619656.png)
N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a small molecule compound designed as a novel CDK2 inhibitor . CDK2 inhibition is an attractive target for cancer treatment, selectively targeting tumor cells .
Synthesis Analysis
The compound’s synthesis involves several steps. For instance, it can be synthesized by reacting ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate with ethoxymethylene malononitrile in ethanol under reflux conditions . The detailed synthetic pathway and intermediates would require further investigation.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, also known as N-cyclopentyl-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide:
Pharmaceutical Development
This compound, containing a 1,2,3-triazole moiety, is of significant interest in pharmaceutical research due to its potential therapeutic properties. Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The specific structure of this compound suggests it could be explored for developing new drugs targeting various diseases.
Chemical Biology
In chemical biology, this compound can be used as a probe to study biological processes. The triazole ring is often employed in bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes . This makes it a valuable tool for studying complex biological systems and interactions.
Organic Synthesis
The compound’s unique structure makes it a useful intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, serving as a building block for the construction of diverse chemical entities . Its stability and reactivity profile make it suitable for various synthetic applications, including the development of new materials and catalysts.
Material Science
In material science, triazole-containing compounds are explored for their potential in creating advanced materials. This compound could be used in the design of polymers and other materials with specific properties, such as enhanced thermal stability, conductivity, or mechanical strength . These materials have applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
Mode of Action
1,2,3-triazoles and pyrimidines often interact with their targets through hydrogen bonding .
Biochemical Pathways
Compounds containing 1,2,3-triazole and pyrimidine moieties have been found to affect a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
1,2,3-triazoles and pyrimidines generally have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
Compounds containing 1,2,3-triazole and pyrimidine moieties have been found to have a variety of effects, including antitumor activities .
Action Environment
The stability and activity of 1,2,3-triazoles and pyrimidines can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
N-cyclopentyl-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-6-8-14(9-7-12)24-17-16(22-23-24)18(20-11-19-17)26-10-15(25)21-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRMLYPYASPSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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